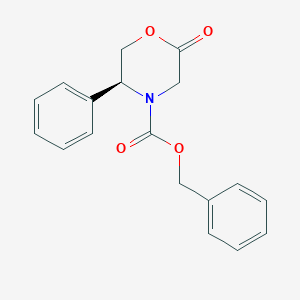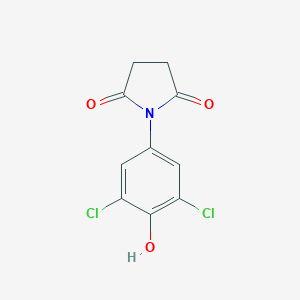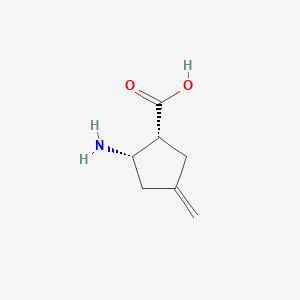
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile, also known as TBPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPAC is a highly reactive molecule that contains an aziridine ring and a nitrile group, which makes it an important building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism Of Action
The mechanism of action of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not well understood, but it is believed to be due to its high reactivity towards biological nucleophiles such as proteins and DNA. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile can form covalent adducts with these biomolecules, which can lead to changes in their structure and function.
Biochemical And Physiological Effects
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been shown to exhibit cytotoxic and antiviral activities in various in vitro studies. It has also been shown to inhibit the activity of certain enzymes such as proteases and kinases. However, the exact biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile on living organisms are not well understood.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is its high reactivity towards biological nucleophiles, which makes it a useful tool for studying the interactions between small molecules and biomolecules. However, its high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments. Additionally, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile. One area of interest is the development of new synthetic methods for 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the study of the biochemical and physiological effects of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile in living organisms, which could provide insights into its potential applications in medicine and agriculture. Finally, the development of new analytical methods for detecting 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile and its adducts in biological samples could lead to the discovery of new biomarkers for disease diagnosis and treatment.
Synthesis Methods
The synthesis of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile involves the reaction of tert-butylamine with 2-chloropropionitrile in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to form 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile.
Scientific Research Applications
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been used as a key intermediate for the synthesis of various bioactive compounds such as antiviral agents, anticancer drugs, and enzyme inhibitors. 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has also been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and materials science.
properties
CAS RN |
141792-54-3 |
|---|---|
Product Name |
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-7-10(12,6-11)9(3,4)5/h8H,7H2,1-5H3 |
InChI Key |
QYZWVFSGPINGRO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
Canonical SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
synonyms |
2-Aziridinecarbonitrile,2-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



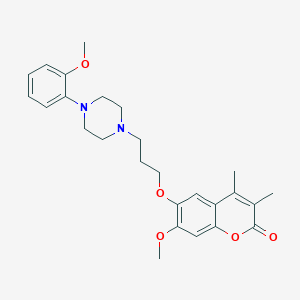
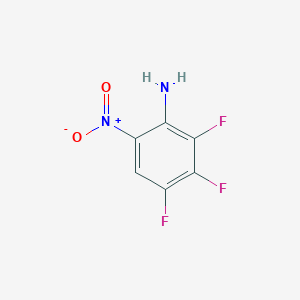
![methyl (4S,5R,6R)-5-acetamido-4-acetyloxy-2-methylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B115038.png)
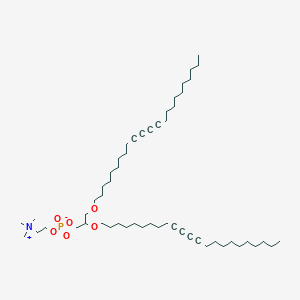
![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)
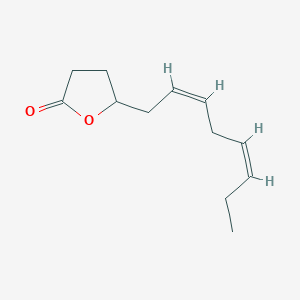
![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)
![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)
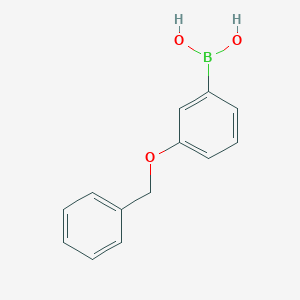
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B115056.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
